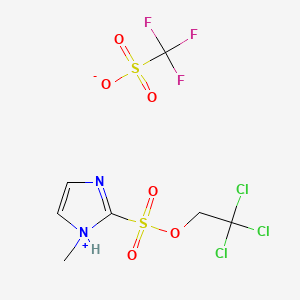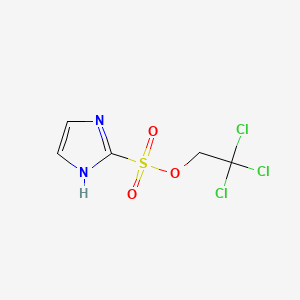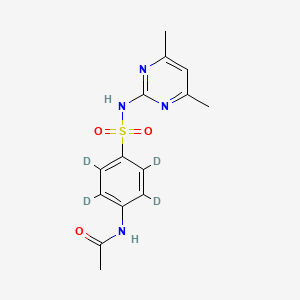![molecular formula C15H20O3 B563855 [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 CAS No. 1185169-90-7](/img/structure/B563855.png)
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5
Overview
Description
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is a chemical compound that can be purchased online . It is a labelled analogue of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane, which is an intermediate used in the production of Betaxolol .
Molecular Structure Analysis
The molecular formula of[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is C15H15D5O3 . The compound has a molecular weight of 253.35 . The canonical SMILES representation is C1CC1COCCC2=CC=C(C=C2)OCC3CO3 .
Scientific Research Applications
Gene Mutations and Micronuclei Induction
Oxiranes, including compounds similar to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells. Schweikl, Schmalz, and Weinmann (2004) found that certain oxiranes at low concentrations significantly increased micronuclei formation, indicating possible genetic and chromosomal aberrations (Schweikl, Schmalz, & Weinmann, 2004).
Allosteric Modifiers of Hemoglobin
Research by Randad, Mahran, Mehanna, and Abraham (1991) explored compounds structurally related to oxiranes for their ability to modify hemoglobin's oxygen affinity. They synthesized several compounds, finding some to significantly decrease hemoglobin's oxygen affinity, suggesting potential applications in treating conditions like ischemia, stroke, or in blood storage (Randad, Mahran, Mehanna, & Abraham, 1991).
Potential in Treating Eating Disorders
A study by Piccoli et al. (2012) looked at the role of orexin-1 receptor mechanisms in compulsive food consumption, using compounds structurally similar to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5. They found that certain antagonists reduced binge eating in rats, indicating potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Vasodilation and Beta-Adrenergic Antagonist Activity
Howson et al. (1988) synthesized stereoisomers of a compound similar to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, finding variations in their vasodilation and beta-adrenergic antagonist activities. This suggests potential applications in cardiovascular therapeutics (Howson et al., 1988).
Hypoglycemic Activity
Eistetter and Wolf (1982) studied a series of oxirane-2-carboxylic acids, including structures related to [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, for their effects on blood glucose concentration. They found several compounds with significant blood glucose-lowering activities, indicating potential for diabetes treatment (Eistetter & Wolf, 1982).
Radiochemical Synthesis for Diagnostic Studies
Abbas, Yunus, and Feinendegen (2011) developed a method for radioiodination of Etomoxir, a compound structurally related to oxiranes. This could be significant for metabolic studies and molecular imaging, particularly in understanding fatty acid transport and metabolism in muscle cells (Abbas, Yunus, & Feinendegen, 2011).
Future Directions
Stable isotope-labeled compounds like [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 have various applications. They can be used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . They also allow researchers to study metabolic pathways in vivo in a safe manner . In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .
properties
IUPAC Name |
2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-dideuteriomethyl]-2,3,3-trideuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/i10D2,11D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZXLUCRJNWKV-FPQCMJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCOCC3CC3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



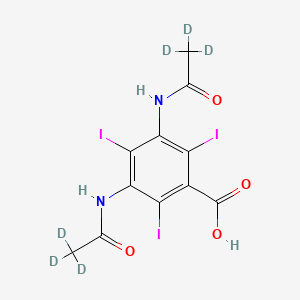
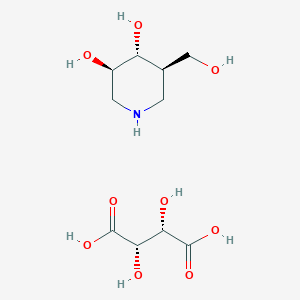
![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)
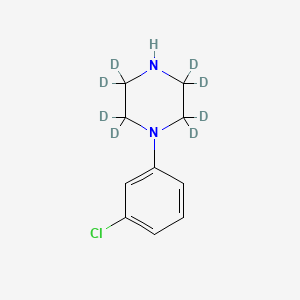

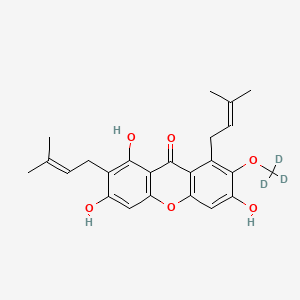

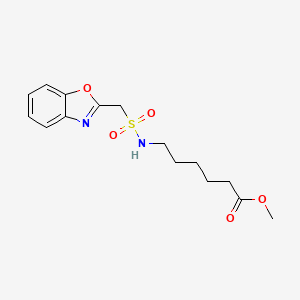
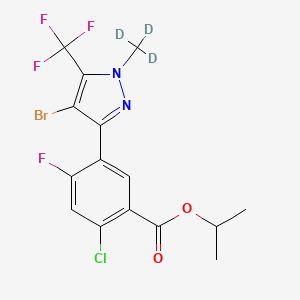
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
